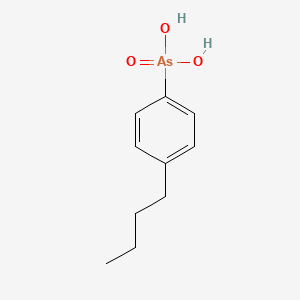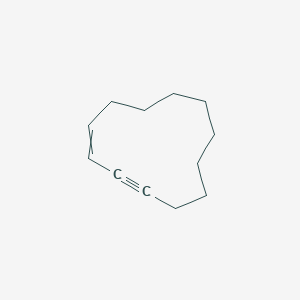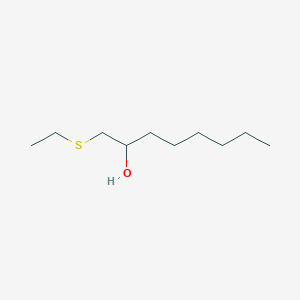![molecular formula C8H7N3O3 B14465500 Cyclopropyl cyano[(cyanomethoxy)imino]acetate CAS No. 70791-78-5](/img/structure/B14465500.png)
Cyclopropyl cyano[(cyanomethoxy)imino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl cyano[(cyanomethoxy)imino]acetate is a chemical compound with the molecular formula C₈H₇N₃O₃ and a molecular weight of 193.159 g/mol . . This compound is characterized by its unique structure, which includes a cyclopropyl group, a cyano group, and a cyanomethoxyimino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl cyano[(cyanomethoxy)imino]acetate typically involves the reaction of cyclopropylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl cyano[(cyanomethoxy)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Cyclopropyl cyano[(cyanomethoxy)imino]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclopropyl cyano[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclopropyl cyano[(cyanomethoxy)imino]acetate include:
Cyclopropyl cyanoacetate: A compound with a similar cyclopropyl and cyano group but lacking the cyanomethoxyimino group.
Cyclopropyl cyanomethoxyacetate: A compound with a similar cyclopropyl and cyanomethoxy group but lacking the cyano group.
Uniqueness
This compound is unique due to the presence of both cyano and cyanomethoxyimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
70791-78-5 |
|---|---|
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
cyclopropyl 2-cyano-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C8H7N3O3/c9-3-4-13-11-7(5-10)8(12)14-6-1-2-6/h6H,1-2,4H2 |
Clé InChI |
VVTSUDNZJSMIEL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC(=O)C(=NOCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


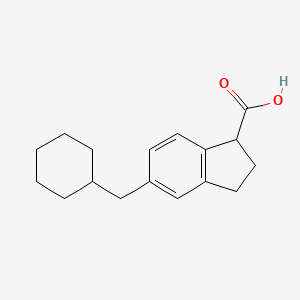
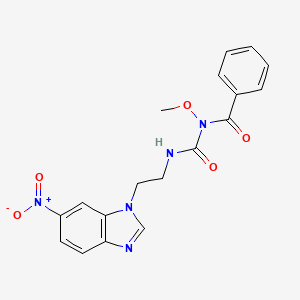
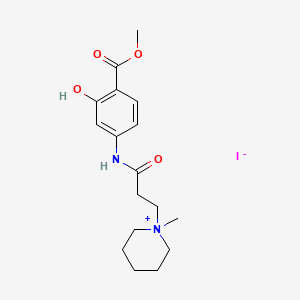
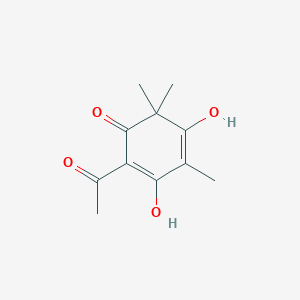
![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
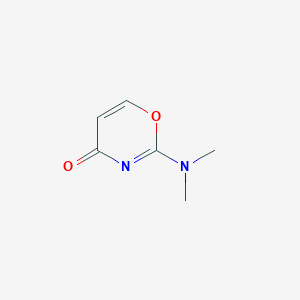
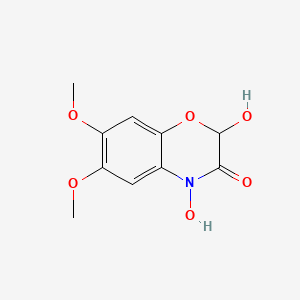
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)
